Praseodymium(III) chloride hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

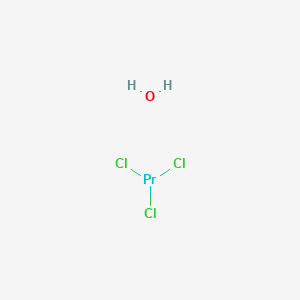

Praseodymium(III) chloride hydrate is an inorganic compound with the chemical formula PrCl₃·xH₂O. It is a light green solid that rapidly absorbs water from the atmosphere to form a heptahydrate. This compound is part of the lanthanide series and is known for its unique optical and magnetic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Praseodymium(III) chloride hydrate can be synthesized through several methods:

- Praseodymium metal reacts with hydrochloric acid to form this compound:

Direct Reaction with Hydrochloric Acid: 2Pr+6HCl→2PrCl3+3H2

Praseodymium(III) carbonate reacts with hydrochloric acid to produce this compound:Reaction with Praseodymium(III) Carbonate: Pr2(CO3)3+6HCl+15H2O→2[Pr(H2O)9]Cl3+3CO2

Industrial Production Methods: Industrial production of this compound typically involves the thermal dehydration of the hydrate at 400°C in the presence of ammonium chloride or thionyl chloride .

Types of Reactions:

- Reaction with potassium phosphate to form praseodymium(III) phosphate:

PrCl3+K3PO4→PrPO4+3KCl

- Reaction with sodium fluoride to form praseodymium(III) fluoride:

PrCl3+3NaF→PrF3+3NaCl

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although it is more commonly involved in substitution reactions.

Substitution Reactions: It reacts with various reagents to form different praseodymium compounds. For example:Common Reagents and Conditions: Common reagents include potassium chloride, sodium fluoride, and potassium phosphate. Reactions are typically carried out in aqueous solutions at room temperature .

Major Products: The major products formed from these reactions include praseodymium(III) phosphate and praseodymium(III) fluoride .

Applications De Recherche Scientifique

Industrial Applications

1. Optical Materials

- Doping Agent : Praseodymium(III) chloride hydrate is used as a dopant in optical materials, particularly in the production of optical fibers and phosphors. Its unique electronic properties enhance the luminescent efficiency of these materials, making them suitable for lighting and display applications .

2. Glass and Ceramics

- Pigment Production : The compound is employed in glass and ceramic industries as a bright yellow pigment due to its optimal reflectance at 560 nm. This application is crucial for producing colored glassware and ceramics .

- Ceramic Materials : It serves as a raw material for synthesizing various ceramic compounds, contributing to improved mechanical and thermal properties .

3. Catalysis

- Photocatalytic Applications : Recent studies have demonstrated that Praseodymium(III) chloride can be utilized to prepare Pr-modified metal oxide nanoparticles, which exhibit enhanced photocatalytic activity for the degradation of organic pollutants. This application is vital in environmental remediation technologies .

Medical Applications

1. Cancer Research

- Therapeutic Potential : Preliminary studies indicate that praseodymium compounds may possess anti-tumor properties. Research has explored their potential as therapeutic agents in cancer treatment, showing promising results in preclinical models .

Data Tables

| Application Area | Specific Use |

|---|---|

| Optical Materials | Doping agent for fibers |

| Glass and Ceramics | Bright yellow pigment |

| Catalysis | Photocatalytic degradation |

| Medical Research | Potential anti-tumor agent |

Case Studies

Case Study 1: Optical Fiber Enhancement

A study investigated the incorporation of praseodymium ions into silica-based optical fibers. The results indicated that the doped fibers exhibited significantly improved luminescent properties, making them suitable for high-efficiency lighting applications.

Case Study 2: Environmental Remediation

Research focused on the photocatalytic degradation of bisphenol A using Pr-modified titanium dioxide nanoparticles synthesized from praseodymium chloride hydrate. The findings revealed that the presence of praseodymium ions enhanced the thermal stability and surface textural properties of the catalyst, leading to higher degradation rates under UV light exposure.

Mécanisme D'action

Praseodymium(III) chloride hydrate exerts its effects primarily through its Lewis acidic properties. It forms stable Lewis acid-base complexes, such as K₂PrCl₅, by reacting with potassium chloride. These complexes exhibit interesting optical and magnetic properties .

Comparaison Avec Des Composés Similaires

- Cerium(III) chloride

- Neodymium(III) chloride

- Samarium(III) chloride

- Europium(III) chloride

Comparison: Praseodymium(III) chloride hydrate is unique due to its specific optical and magnetic properties, which are not as pronounced in other similar lanthanide chlorides. Additionally, its ability to form stable Lewis acid-base complexes sets it apart from other compounds .

Activité Biologique

Praseodymium(III) chloride hydrate (PrCl₃·xH₂O) is a rare earth metal compound that has garnered attention not only for its chemical properties but also for its biological activity. This article explores the biological implications, including its biosorption capabilities, antimicrobial properties, and interactions with biological macromolecules.

Praseodymium is a member of the lanthanide series and is known for its unique electronic and chemical properties. PrCl₃·xH₂O is commonly used in various applications, including catalysis, materials science, and biological studies. Understanding its biological activity is crucial for assessing its potential applications in medicine and environmental science.

2. Biosorption of Praseodymium(III)

Biosorption refers to the ability of biological materials to accumulate heavy metals from aqueous solutions through passive or active processes. Recent studies have highlighted the effectiveness of certain biosorbents in removing Pr(III) ions from water.

2.1 Case Study: A. platensis

A study investigated the biosorption of Pr(III) using the cyanobacterium Arthrospira platensis (spirulina). The results indicated:

- Optimal Conditions : Maximum removal efficiency (73%) was achieved at a pH of 3.0.

- Kinetics : The process followed pseudo-first-order kinetics, indicating that the rate of adsorption is proportional to the number of unoccupied sites on the sorbent surface.

- Mechanism : The interaction between Pr(III) and negatively charged functional groups on A. platensis facilitated biosorption, with functional groups such as C=O and NHC(O) playing significant roles in binding .

| Parameter | Value |

|---|---|

| Maximum Removal | 73% at pH 3.0 |

| Pseudo-first-order Rate Constant | 2.13 min⁻¹ |

| Pseudo-second-order Rate Constant | 26.5 g/mg min |

3. Antimicrobial Activity

Recent research has also explored the antimicrobial properties of praseodymium complexes, particularly those involving nitrogen oxides.

3.1 Synthesis and Activity

Complexes synthesized from praseodymium salts demonstrated significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Key findings include:

- Minimum Inhibitory Concentration (MIC) : The synthesized complexes exhibited MIC values as low as 3.125 µg/mL against both bacteria.

- Mechanism : The antimicrobial action was attributed to promoting intracellular substance exudation, which disrupts bacterial integrity .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.125 |

| Escherichia coli | 6.25 |

4. Interaction with Biological Macromolecules

Another area of interest is the interaction between praseodymium chloride and DNA structures.

4.1 DNA Conformational Changes

A study examined how praseodymium chloride affects the conformational transition between B-form and Z-form DNA:

- Findings : PrCl₃ was shown to mediate this transition, suggesting potential implications for genetic material stability and function.

- Biological Relevance : Such interactions could influence gene expression and cellular processes, highlighting a need for further research into praseodymium's role in molecular biology .

5. Conclusion

This compound exhibits notable biological activities, including effective biosorption capabilities and promising antimicrobial properties. Its interactions with biological macromolecules like DNA also present intriguing avenues for future research. As studies continue to unveil its potential applications in biomedicine and environmental remediation, understanding these biological activities will be essential for harnessing its benefits responsibly.

Propriétés

Numéro CAS |

19423-77-9 |

|---|---|

Formule moléculaire |

Cl3H2OPr |

Poids moléculaire |

265.28 g/mol |

Nom IUPAC |

praseodymium(3+);trichloride;hydrate |

InChI |

InChI=1S/3ClH.H2O.Pr/h3*1H;1H2;/q;;;;+3/p-3 |

Clé InChI |

BQRCNEKQNZWNCY-UHFFFAOYSA-K |

SMILES |

O.Cl[Pr](Cl)Cl |

SMILES canonique |

O.[Cl-].[Cl-].[Cl-].[Pr+3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.